molecular formula C11H8O2 B076939 5-Phenyl-2-furaldehyde CAS No. 13803-39-9

5-Phenyl-2-furaldehyde

Cat. No. B076939
CAS RN: 13803-39-9
M. Wt: 172.18 g/mol
InChI Key: BMJHNNPEPBZULA-UHFFFAOYSA-N
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Description

5-Phenyl-2-furaldehyde is a chemical compound with the molecular formula C11H8O2 . It can be prepared from phenylfuran, via formylation .


Molecular Structure Analysis

The molecular structure of 5-Phenyl-2-furaldehyde consists of 11 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 172.180 Da .


Physical And Chemical Properties Analysis

5-Phenyl-2-furaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 322.5±30.0 °C at 760 mmHg, and a flash point of 104.8±15.5 °C . It also has a molar refractivity of 49.9±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 149.2±3.0 cm3 .

Scientific Research Applications

Chemical Synthesis

5-Phenyl-2-furaldehyde is used in chemical synthesis. It can be prepared from phenylfuran, via formylation . This compound undergoes electrochemical reduction on a dropping Hg electrode to afford anion radicals in DMF .

Fluorescent Probes

5-Phenyl-2-furaldehyde has been used in the structure-activity study of furyl aryloxazole fluorescent probes for the detection of singlet oxygen . This application is significant in the field of biochemistry and medical diagnostics.

Organic Chemistry Research

In organic chemistry, 5-Phenyl-2-furaldehyde is often used as a reagent or building block for the synthesis of more complex molecules . Its unique structure makes it a valuable tool in the development of new synthetic methods and strategies.

Safety And Hazards

5-Phenyl-2-furaldehyde can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

5-Phenyl-2-furaldehyde is a good starting material for designing polyfunctionalized heterocyclic compounds with pharmacological interest such as antimicrobial and antitumor activities . More research is needed to explore its potential applications in various fields .

properties

IUPAC Name

5-phenylfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJHNNPEPBZULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377726
Record name 5-Phenyl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenyl-2-furaldehyde

CAS RN

13803-39-9
Record name 5-Phenyl-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Phenyl-2-furaldehyde
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Synthesis routes and methods I

Procedure details

A solution of 5-bromo-furan-2-carbaldehyde (1.08 g, 6.16 mmol, 1 eq), phenylboronic acid (0.90 g, 7.39 mmol, 1.1 eq), tetrabutylammonium bromide (1.99 g, 6.16 mmol, 1 eq), palladium acetate (30 mg, 0.0.12 mmol 0.02 eq), K2CO3 (2.13 g, 15.4 mmol, 2.5 eq) in water (10 mL) is stirred under nitrogen at rt overnight. The reaction is diluted with 40 mL water and extracted with EtOAc (3×100 mL). The organic layers are combined and stirred with charcoal for 30 min, then dried over MgSO4 and filtered. The solvent is removed under reduced pressure to give 5-phenyl-furan-2-carbaldehyde as an oil. The product is purified by silica gel chromatography using a Biotage Flash 40M column (10% EtOAc/heptane).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. solution of N,N-dimethylformamide (1.9 mL, 24.97 mmol) in a three-neck flask equipped with a condenser was added POCl3 (0.65 mL, 6.94 mmol) dropwise via syringe with stirring. When the heat of the reaction subsided, 2-phenylfuran (1.0 g, 6.94 mmol) was added. The reaction was warmed to 80° C. and stirred overnight. The solution was cooled to room temperature and then neutralized to pH 8 with aqueous saturated sodium acetate. The mixture was extracted with ether (3×30 mL), dried over MgSO4, filtered and evaporated. Chromatography (silica gel, 20% ether/hexanes) yielded 1.0 g (83%) of 5-phenyl-2-furaldehyde.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0.65 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

The title compound (2.0 g, 95%) was prepared from 5-bromo-2-furaldehyde (2.0 g, 11.4 mmol) and phenylboronic acid (1.5 g, 12 mmol) using the procedure of Example 159, step 1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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